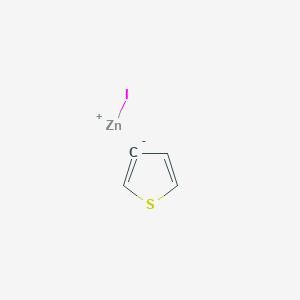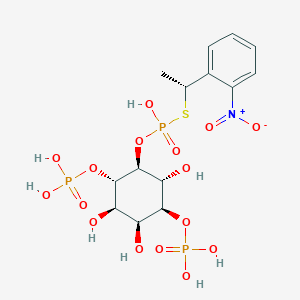
3-Thienylzinc iodide
Overview
Description
3-Thienylzinc iodide: is an organozinc compound with the chemical formula C4H3ISZn . It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is typically found as a solution in tetrahydrofuran, a solvent that stabilizes the organozinc reagent and facilitates its use in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Thienylzinc iodide can be synthesized through the direct oxidative addition of Rieke zinc to 3-iodothiophene. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The process involves the following steps:
Preparation of Rieke Zinc: Rieke zinc is prepared by reducing zinc chloride with lithium in the presence of naphthalene.
Formation of this compound: The prepared Rieke zinc is then reacted with 3-iodothiophene in tetrahydrofuran to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated systems and controlled environments ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: 3-Thienylzinc iodide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, Negishi coupling, and Stille coupling. These reactions are used to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide.
Negishi Coupling: This reaction uses palladium or nickel catalysts and involves the reaction of this compound with organic halides. The reaction is usually performed in tetrahydrofuran or diethyl ether.
Stille Coupling: This reaction involves the use of palladium catalysts and organotin compounds.
Major Products: The major products formed from these reactions are various substituted thiophenes, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Chemistry: 3-Thienylzinc iodide is widely used in organic synthesis for the formation of carbon-carbon bonds. It is a key reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology and Medicine: In biological research, this compound is used to synthesize bioactive compounds that can be tested for their therapeutic potential. It is also used in the development of new drugs and medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as conductive polymers and organic semiconductors. These materials have applications in electronics, optoelectronics, and energy storage devices .
Mechanism of Action
The mechanism of action of 3-Thienylzinc iodide in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organic halide, forming a palladium complex.
Transmetalation: The this compound transfers its thienyl group to the palladium complex, forming a new palladium-thienyl complex.
Reductive Elimination: The palladium-thienyl complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
3-Thienylmagnesium iodide: Similar to 3-Thienylzinc iodide, this compound is used in Grignard reactions for the formation of carbon-carbon bonds.
3-Thienylmanganese bromide: This compound is used in similar cross-coupling reactions but offers different reactivity and selectivity compared to this compound.
Uniqueness: this compound is unique due to its stability and reactivity in cross-coupling reactions. It offers a balance between reactivity and selectivity, making it a valuable reagent in organic synthesis. Compared to other organometallic reagents, this compound provides higher yields and fewer side reactions, making it a preferred choice in many synthetic applications .
Properties
IUPAC Name |
iodozinc(1+);3H-thiophen-3-ide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3S.HI.Zn/c1-2-4-5-3-1;;/h1,3-4H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJXNPTWSQAFPQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=[C-]1.[Zn+]I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ISZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B68096.png)




![3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine](/img/structure/B68111.png)








